Product packaging for Chlorocitric acid(Cat. No.:CAS No. 76432-78-5)

Chlorocitric acid

Cat. No.: B7904212
CAS No.: 76432-78-5
M. Wt: 226.57 g/mol
InChI Key: PLYZXLXZNMQAAU-DZSWIPIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorocitric acid (CAS 76432-78-5) is an organochlorine compound and a derivative of citric acid, with the molecular formula C6H7ClO7 . It is characterized by the presence of three carboxyl groups and is soluble in water and ether . From a scientific perspective, this compound is considered part of the human exposome, meaning it is found in individuals exposed to it or its derivatives and is not a naturally occurring metabolite . Its primary research value stems from its investigated role in metabolic studies. Research reports suggest that (-)-threo-Chlorocitric acid may function as a novel anorectic agent, indicating potential for use in weight management and anti-obesity studies . The compound is obtained by the action of hypochlorous acid on aconitic acid in an aqueous solution . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClO7 B7904212 Chlorocitric acid CAS No. 76432-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76432-78-5

Molecular Formula

C6H7ClO7

Molecular Weight

226.57 g/mol

IUPAC Name

(1R,2R)-1-chloro-2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H7ClO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13)/t3-,6-/m0/s1

InChI Key

PLYZXLXZNMQAAU-DZSWIPIPSA-N

SMILES

C(C(=O)O)C(C(C(=O)O)Cl)(C(=O)O)O

Isomeric SMILES

C(C(=O)O)[C@]([C@H](C(=O)O)Cl)(C(=O)O)O

Canonical SMILES

C(C(=O)O)C(C(C(=O)O)Cl)(C(=O)O)O

Origin of Product

United States

Biochemical Interactions and Metabolic Impact of Chlorocitric Acid

Enzymatic Studies and Inhibition Mechanisms of Chlorocitric Acid

The primary mechanism of action of this compound at the cellular level is through the inhibition of specific enzymes. This inhibitory action has been leveraged by researchers to probe enzyme mechanisms and understand metabolic regulation.

This compound as an Inhibitor of the Citric Acid Cycle

This compound is recognized as an inhibitor of ATP citrate (B86180) lyase (ACLY), an enzyme that plays a crucial role in cellular metabolism. wikipedia.orgmedchemexpress.com ACLY is responsible for the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction driven by the hydrolysis of ATP. wikipedia.org This process is a key link between carbohydrate metabolism, which generates citrate through the citric acid cycle, and the biosynthesis of fatty acids and cholesterol, which utilize cytosolic acetyl-CoA. wikipedia.orgwikipedia.org

Investigation of Enzyme Stereochemical Requirements Utilizing this compound Analogs

The study of enzyme mechanisms often involves using substrate analogs to understand the specific stereochemical requirements of the active site. While direct studies on this compound analogs are not extensively detailed in the provided results, the principle is well-established. For instance, the active site of ATP citrate lyase involves a cleft between the CoA binding and citrate synthase domains where both citrate and acetyl-coenzyme A bind. wikipedia.org

The specific binding and inhibition by this compound and its isomers would depend on how their three-dimensional structures fit within this active site. The effectiveness of an inhibitor is often highly dependent on its stereochemistry. Research on fatty acid synthetase, for example, has utilized substrate analogs to determine the precise stereochemical course of reactions, such as the anti-addition of hydrogen during the reduction of an enoyl intermediate. rsc.org Similarly, the interaction of this compound with ACLY is dictated by the precise orientation of its chloro, carboxyl, and hydroxyl groups, which must fit into the enzyme's active site to exert its inhibitory effect.

Kinetic Analyses of this compound-Enzyme Interactions

Kinetic analyses are fundamental to understanding the potency and mechanism of enzyme inhibitors. For inhibitors of ATP citrate lyase like this compound, these studies typically determine key parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC₅₀). For example, other known ACLY inhibitors have been characterized with high potency, showing IC₅₀ values in the nanomolar to micromolar range. glpbio.com

The type of inhibition, whether competitive, non-competitive, or allosteric, is also determined through kinetic studies. nih.gov A competitive inhibitor, for instance, would bind to the same active site as the substrate (citrate), and its effect could be overcome by increasing substrate concentration. nih.gov The analysis of reaction progress curves is a modern approach to obtaining accurate kinetic data, especially when product inhibition occurs. nih.govmdpi.com For chloroperoxidase, a different enzyme system, detailed kinetic analysis revealed that chloride can act as both a substrate and a competitive inhibitor, complicating the reaction kinetics. nih.gov A similar detailed kinetic analysis for this compound's interaction with ACLY would elucidate its precise mechanism of inhibition.

Table 1: Kinetic Parameters for Selected ATP Citrate Lyase Inhibitors This table presents data for known ACLY inhibitors to provide context for the types of kinetic values determined in such studies. Specific kinetic data for this compound was not available in the search results.

InhibitorIC₅₀K_iK_dInhibition Type
NDI-0911432.1 nM7.0 nM2.2 nMAllosteric
BMS-3031410.13 µM---
(-)-Hydroxycitric acid---Competitive

Role of this compound within Broader Metabolic Pathways

The impact of this compound extends beyond the direct inhibition of a single enzyme, causing wider perturbations in cellular metabolism.

This compound as a Metabolic Intermediate in Xenobiotic Transformation Pathways

This compound can potentially be formed as a metabolic intermediate during the transformation of certain xenobiotics (foreign chemical compounds). The metabolism of xenobiotics often occurs in two phases. mhmedical.com Phase I reactions, frequently catalyzed by cytochrome P450 enzymes, introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility for excretion. mhmedical.com

The biotransformation of chlorinated compounds, such as chlorinated solvents or paraffins, can involve various enzymatic reactions, including oxidation and dechlorination. eurochlor.orgnih.gov For example, monooxygenase enzymes can attack chlorinated compounds, leading to the formation of unstable intermediates that can decompose into organic acids like chloroacetic acids. eurochlor.org It is conceivable that certain chlorinated hydrocarbons could be metabolized through pathways that ultimately yield this compound. The metabolism of some chlorinated xenobiotics, like dichloroacetic acid (DCA), is known to involve enzymes such as glutathione (B108866) transferase zeta 1 (GSTZ1-1). nih.govnih.gov The breakdown of larger chlorinated molecules could potentially produce smaller chlorinated fragments that enter central metabolic pathways, leading to the synthesis of aberrant intermediates like this compound. researchgate.net

Perturbation of Endogenous Metabolic Regulation by this compound

By inhibiting ATP citrate lyase, this compound perturbs the regulation of key endogenous metabolic pathways. The primary consequence of ACLY inhibition is the reduced synthesis of cytosolic acetyl-CoA. medchemexpress.com This has significant downstream effects:

Lipogenesis: The availability of cytosolic acetyl-CoA is rate-limiting for de novo fatty acid synthesis and cholesterol production. wikipedia.orgnih.gov Studies on ACLY inhibition have shown that it can lead to an altered fatty acid composition in cancer cells. nih.gov

Histone Acetylation: Acetyl-CoA is also the acetyl group donor for histone acetylation, an important epigenetic modification that regulates gene expression. medchemexpress.com By reducing acetyl-CoA pools, ACLY inhibition can potentially alter the epigenetic landscape of the cell.

Feedback Regulation: The accumulation of citrate in the cytosol, due to its reduced cleavage, can act as a feedback inhibitor on other enzymes. For example, high levels of citrate can inhibit phosphofructokinase, a key regulatory enzyme in glycolysis. This illustrates how inhibiting a single enzyme can have far-reaching effects on interconnected metabolic networks.

The metabolic reprogramming induced by compounds like dichloroacetate (B87207) (DCA), which also interacts with mitochondrial pathways, highlights how targeting central metabolic nodes can significantly alter cell physiology. nih.gov DCA treatment, for instance, was found to increase citrate levels, which in turn inhibited glycolysis. nih.gov This demonstrates the intricate feedback loops that govern cellular metabolism and how they can be perturbed by small molecule inhibitors.

Conceptual Framework for Designing Biochemical Probes Based on this compound Structure

The unique inhibitory action of this compound on pivotal metabolic enzymes makes it an exemplary scaffold for the development of biochemical probes. These specialized molecules are engineered to detect and visualize specific biological targets, such as enzymes, within the complex cellular environment. The design of such probes, derived from the this compound structure, is a meticulous process grounded in the principles of medicinal chemistry and molecular biology.

A fundamental concept in developing these probes is the preservation of the pharmacophore, which is the precise three-dimensional arrangement of atoms or functional groups responsible for the biological activity of this compound. This requires a detailed understanding of its interaction with the target enzyme's active site. The design process for a this compound-based probe typically involves several key stages:

Scaffold Selection: The this compound molecule itself serves as the foundational structure due to its inherent affinity and selectivity for its target enzyme.

Reporter Group Integration: A reporter group, such as a fluorophore, a radioisotope, or a biotin (B1667282) tag, is chemically linked to the this compound scaffold. The choice of reporter depends on the intended application, for instance, fluorescence microscopy or pull-down assays.

Linker Chemistry: The connection between the scaffold and the reporter group is crucial. A linker of appropriate length and flexibility is used to ensure that the reporter group does not sterically hinder the binding of the this compound moiety to its target enzyme.

Structure-Activity Relationship (SAR) Studies: After designing potential probes, SAR studies are conducted to evaluate how the modifications affect the probe's binding affinity and inhibitory activity. nih.govmuni.czresearchgate.netmdpi.com This iterative process of design, synthesis, and testing is essential for optimizing the probe's performance.

Computational modeling and molecular docking simulations are invaluable tools in this design framework. They allow researchers to predict the binding mode of the probe to the target enzyme and to assess the potential impact of structural modifications in silico before undertaking complex chemical synthesis.

The table below outlines the conceptual design elements for a hypothetical fluorescent probe based on the this compound structure, targeting a specific enzyme.

Design ElementDescriptionRationale
Core Scaffold This compoundProvides the specific binding affinity for the target enzyme.
Reporter Group Fluorescein Isothiocyanate (FITC)A commonly used fluorophore with a high quantum yield, enabling visualization by fluorescence microscopy.
Linker Short polyethylene (B3416737) glycol (PEG) chainA flexible, hydrophilic linker to minimize non-specific binding and maintain the solubility of the probe.
Attachment Point A carboxyl group distal to the key binding motifsTo minimize interference with the pharmacophore responsible for enzyme inhibition.

The successful development of biochemical probes based on the this compound structure would provide powerful tools for elucidating the roles of its target enzymes in various physiological and pathological states. These probes could be employed to study enzyme localization, activity levels, and inhibitor screening in high-throughput formats, thereby advancing our understanding of cellular metabolism.

Analytical Methodologies for Chlorocitric Acid Detection and Quantification in Biological Systems

Advanced Chromatographic Techniques for Chlorocitric Acid Determination

The separation and analysis of this compound from endogenous components in biological samples are primarily achieved through high-resolution chromatographic techniques. Gas chromatography and ultra-performance liquid chromatography, when interfaced with mass spectrometry, provide the sensitivity and selectivity required for reliable quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is essential to convert the analyte into a more volatile form suitable for GC analysis.

Positive Chemical Ionization (PCI) is a soft ionization technique that is particularly advantageous for the analysis of derivatized this compound. thermofisher.comamericanlaboratory.com Unlike hard ionization methods like Electron Ionization (EI), which can cause extensive fragmentation and loss of the molecular ion, PCI typically produces a prominent protonated molecule ([M+H]+). thermofisher.comnih.govfortlewis.edu This preservation of the molecular ion is crucial for confirming the molecular weight of the analyte and enhancing the certainty of its identification. The process involves a reagent gas, such as methane or isobutane, which is ionized first. These reagent gas ions then react with the analyte molecules in the gas phase through proton or hydride transfer, leading to the formation of protonated analyte molecules with minimal fragmentation. thermofisher.comnih.gov This results in simpler mass spectra dominated by the molecular ion, which is highly beneficial for quantitative analysis in complex matrices.

Table 1: Comparison of Ionization Techniques in GC-MS

Feature Electron Ionization (EI) Positive Chemical Ionization (PCI)
Ionization Energy High (typically 70 eV) Low (soft ionization)
Fragmentation Extensive, complex spectra Minimal, preserves molecular ion
Molecular Ion Peak Often weak or absent Strong and easily identifiable ([M+H]+)

| Primary Use | Structural elucidation, library matching | Molecular weight determination, quantification |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) has emerged as a preferred method for the quantification of polar, non-volatile compounds like this compound in biological fluids. measurlabs.comanu.edu.auelsevierpure.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures than traditional HPLC systems. This results in significantly improved resolution, greater sensitivity, and faster analysis times. measurlabs.com

For the bioanalytical quantification of this compound, UPLC is often coupled with a tandem mass spectrometer (MS/MS). measurlabs.commdpi.com This setup allows for Multiple Reaction Monitoring (MRM), a highly selective and sensitive detection mode. In MRM, a specific precursor ion (e.g., the deprotonated molecule [M-H]- of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high specificity minimizes interference from matrix components, enabling accurate quantification even at very low concentrations. mdpi.comresearchgate.net The development of a UPLC-MS method for this compound would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and mass spectrometric parameters to achieve the desired sensitivity and selectivity. mdpi.comnih.gov

Rigorous Sample Preparation Protocols for Biological Matrices

Effective sample preparation is a critical prerequisite for the successful analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates. researchgate.netamericanpharmaceuticalreview.comnih.gov The primary goals of sample preparation are to remove interfering substances (e.g., proteins, phospholipids, salts), concentrate the analyte, and convert it into a form compatible with the analytical instrument. researchgate.net

The stability of this compound during sample storage and preparation is paramount. As a γ-hydroxycarboxylic acid, it is susceptible to intramolecular cyclization to form a lactone, particularly under neutral or basic conditions. To prevent this conversion, which would lead to inaccurate quantification, biological samples are typically acidified immediately after collection. Adjusting the pH to be at least two units below the pKa of the carboxylic acid groups ensures that the analyte remains in its uncharged, protonated form. chromatographyonline.com This not only minimizes lactonization but also improves its extraction efficiency into organic solvents.

A multi-step extraction procedure is often employed to isolate this compound from the complex biological matrix. A common approach is liquid-liquid extraction (LLE), which separates compounds based on their differential solubility in immiscible liquids. chromatographyonline.comthermofisher.com

A typical LLE protocol for this compound might involve the following steps:

Protein Precipitation : The biological sample (e.g., plasma) is first treated with a protein precipitating agent like methanol or acetonitrile to remove the bulk of proteins. researchgate.netamericanpharmaceuticalreview.com

Acidification and Initial Extraction : The supernatant is then acidified, and the this compound is extracted into an organic solvent such as ethyl acetate. chromatographyonline.com At an acidic pH, this compound is protonated and more soluble in the organic phase, while many polar impurities remain in the aqueous phase.

Back-Extraction : To further purify the analyte, a back-extraction step can be performed. The ethyl acetate layer containing the this compound is washed with a basic aqueous solution (e.g., a dilute sodium bicarbonate solution). This deprotonates the carboxylic acid groups, making the this compound soluble in the aqueous phase again, while non-acidic impurities remain in the organic layer. The pH of the aqueous layer is then re-acidified, and the analyte is re-extracted into a fresh portion of organic solvent. This two-step LLE process significantly enhances the cleanliness of the final extract. chromatographyonline.com

For GC-MS analysis, derivatization is a mandatory step to increase the volatility and thermal stability of this compound. researchgate.netgcms.cz The most common derivatization strategy for carboxylic acids is esterification, which converts the polar carboxyl groups into less polar ester groups.

Treatment with an ethereal solution of diazomethane (CH₂N₂) is a classic and highly efficient method for converting carboxylic acids to their corresponding methyl esters. wordpress.comtcichemicals.com The reaction is rapid and quantitative at room temperature, and the only byproduct is nitrogen gas, which is easily removed. gcms.czwordpress.com The resulting methyl ester of this compound is significantly more volatile and exhibits improved chromatographic behavior (e.g., sharper peaks, less tailing) on GC columns, leading to enhanced sensitivity and accuracy of the analysis. researchgate.net

Table 2: Summary of Sample Preparation Steps for this compound Analysis

Step Purpose Technique/Reagent Target Analytical Method
Stabilization Prevent lactonization, ensure analyte integrity Acidification (e.g., with HCl or formic acid) GC-MS & UPLC-MS
Extraction Isolate analyte from matrix components Protein Precipitation, Liquid-Liquid Extraction GC-MS & UPLC-MS
Purification Remove co-extracted impurities Back-Extraction GC-MS & UPLC-MS

| Derivatization | Increase volatility and improve chromatography | Esterification (e.g., with Diazomethane) | GC-MS |

Application of Stable Isotope Labeled Internal Standards in Quantitative Analysis

In the quantitative analysis of this compound in complex biological matrices, such as plasma, urine, or tissue homogenates, the use of a stable isotope-labeled (SIL) internal standard is the preferred approach to ensure the highest accuracy and precision. researchgate.netnih.gov SIL internal standards are analogues of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). nih.gov

The fundamental principle behind using a SIL internal standard is its chemical and physical similarity to the analyte of interest. Ideally, the SIL internal standard co-elutes with the unlabeled this compound during chromatographic separation and exhibits identical ionization efficiency in the mass spectrometer. caymanchem.com This co-behavior allows the SIL internal standard to effectively compensate for variations that can occur during sample preparation and analysis, including extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. researchgate.net By calculating the ratio of the signal from the analyte to the signal from the known concentration of the SIL internal standard, a more accurate and reproducible quantification can be achieved.

For a compound like this compound, a suitable SIL internal standard would ideally be ¹³C-labeled this compound. Carbon-13 labeled standards are often considered superior to deuterium-labeled standards as they are less likely to exhibit chromatographic shifts or different fragmentation patterns in the mass spectrometer, which can sometimes occur with deuterated compounds. nih.govcaymanchem.com

Table 1: Potential Stable Isotope Labeled Internal Standards for this compound Analysis

Internal Standard TypeIsotopePotential Advantages
This compound-¹³C ¹³CCo-elution with analyte, identical chemical properties, minimal isotopic effect.
This compound-²H ²H (Deuterium)Generally lower cost of synthesis compared to ¹³C.

Note: The selection of the specific labeling position and the number of isotopic labels is a critical aspect of the synthesis of the internal standard to ensure it is easily distinguishable from the native analyte by mass spectrometry and is stable against isotopic exchange.

Method Validation Parameters for Reproducibility and Sensitivity in this compound Assays

A rigorous method validation is imperative to demonstrate that an analytical method for this compound is reliable and suitable for its intended purpose. edraservices.nl The validation process involves assessing several key parameters to ensure the reproducibility and sensitivity of the assay. fda.gov These parameters are typically evaluated according to guidelines from regulatory bodies.

Key Method Validation Parameters:

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of this compound within a given range. A calibration curve is generated by analyzing a series of standards at different concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. nih.gov

Accuracy: Accuracy refers to the closeness of the measured concentration to the true concentration of this compound. It is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and comparing the measured values to the nominal values. The mean accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification). fda.gov

Precision: Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels, with CVs typically required to be ≤15% (≤20% at the LLOQ). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision and is typically the lowest point on the calibration curve.

Selectivity and Specificity: Selectivity refers to the ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. nih.gov This is evaluated by analyzing blank matrix samples from different sources to check for interferences at the retention time of this compound and its internal standard.

Matrix Effect: This assesses the influence of matrix components on the ionization of this compound and its internal standard. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. The use of a SIL internal standard is crucial for mitigating and correcting for matrix effects.

Stability: The stability of this compound in the biological matrix must be evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at appropriate temperatures.

Table 2: Typical Acceptance Criteria for Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy ±15% of nominal value (±20% at LLOQ)
Precision (CV/RSD) ≤15% (≤20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte and IS.
Matrix Factor CV ≤15%
Stability Analyte concentration within ±15% of the initial concentration.

Note: These are general guidelines, and specific criteria may vary depending on the regulatory agency and the application of the assay.

Occurrence and Environmental Context: Chlorocitric Acid in the Human Exposome

Detection and Identification of Chlorocitric Acid in Human Biological Fluids (e.g., Plasma, Blood)

The presence of this compound has been confirmed in human biological samples through advanced analytical techniques. According to the Human Metabolome Database, this compound has been identified in human blood. hmdb.ca Specific methodologies have been developed for its precise quantification in human plasma.

A notable method for measuring (-)-threo-chlorocitric acid in human plasma utilizes gas chromatography-positive chemical-ionization mass spectrometry (GC-PCI-MS). researchgate.netdss.go.th This highly sensitive and specific technique involves several preparatory steps to ensure accurate measurement:

The plasma sample is first acidified to a pH of 1 to prevent the this compound from converting into its lactone form. researchgate.net

A stable isotope-labeled version of the compound, ¹³C-chlorocitric acid, is added as an internal standard to improve the accuracy of the quantification. researchgate.net

The compound is then extracted from the plasma, converted into a more volatile form through methylation with diazomethane, and analyzed by the GC-MS system. researchgate.net

The mass spectrometer is set to monitor specific ion masses corresponding to the methylated this compound and its ¹³C-labeled internal standard. researchgate.net By comparing the ratio of these ions against a calibration curve created from samples with known concentrations, the amount of this compound in the original plasma sample can be determined. researchgate.net This method has a limit of quantitation between 0.1 and 0.6 micrograms per milliliter (µg/ml), with a precision (relative standard deviation) of 3.3% at a concentration of 2 µg/ml. researchgate.net

Table 1: Analytical Method for (-)-threo-chlorocitric Acid in Human Plasma
ParameterDescriptionReference
Analytical TechniqueGas Chromatography-Positive Chemical-Ionization Mass Spectrometry (GC-PCI-MS) researchgate.netdss.go.th
Biological MatrixHuman Plasma researchgate.net
Sample PreparationAcidification (pH 1), addition of ¹³C internal standard, solvent extraction, derivatization with diazomethane. researchgate.net
Limit of Quantitation0.1-0.6 µg/ml researchgate.net
Precision (RSD)3.3% at 2 µg/ml researchgate.net

Non-Naturally Occurring Status and Implications for Anthropogenic Exposure

This compound is not a naturally occurring metabolite within human biochemistry. hmdb.ca Its presence in the body is a direct indicator of exposure to the compound itself or to precursor chemicals that are metabolized into this compound. hmdb.ca This exclusively exogenous origin underscores its significance as a biomarker of exposure to specific synthetic chemicals. The fact that it is a synthetic compound is further supported by its investigation as a potential therapeutic agent, specifically as an anorectic agent that inhibits gastric emptying. ethernet.edu.etgoogle.com

The implications of its non-natural status are significant. Unlike endogenous metabolites that have established roles and concentration ranges, the presence of a synthetic compound like this compound raises questions about its bioactivity and potential for disrupting normal physiological processes. Its structural similarity to citric acid, a central molecule in the Krebs cycle, suggests a potential for metabolic interference. who.intwikipedia.org

Theoretical Framework of this compound as a Component of the Human Exposome

The human exposome is the comprehensive measure of all exposures an individual experiences throughout their life and how those exposures relate to health. hmdb.ca It includes insults from a wide range of environmental and occupational sources. hmdb.ca Because this compound is not produced by the body, its detection firmly places it within the chemical domain of the exposome. hmdb.ca

As a component of the exposome, this compound serves as a chemical fingerprint of specific external exposures. Identifying and quantifying such compounds in human fluids is a key objective of exposome research. This allows scientists to move beyond estimating external exposures and to directly measure the internal chemical environment of the body that results from those exposures. The presence of this compound provides a concrete data point for linking specific chemical exposures to biological responses and, ultimately, to health outcomes.

Potential Sources and Pathways of Human Exposure to this compound or its Precursors

Human exposure to this compound can occur through various pathways, including the metabolic conversion of precursor chemicals. One significant theorized pathway involves the industrial chemical vinylidene chloride. who.int

Metabolism of Precursors: Vinylidene chloride, which is not known to occur naturally, is used in the production of various polymers. who.int The major route of metabolism for this compound involves the formation of monochloroacetic acid. who.int It is hypothesized that monochloroacetic acid can then enter a process known as "lethal synthesis," where it is converted into this compound. who.int This synthetic pathway mimics the natural formation of citric acid but results in a toxic analogue that can interfere with mitochondrial function and energy production by inhibiting the Krebs cycle. who.intresearchgate.net

Direct Exposure: While less documented in the general population, direct exposure is a potential pathway in specific contexts. For instance, threo-chlorocitric acid has been studied as a potential anorectic drug, indicating that direct administration is a possible route of exposure in clinical or research settings. ethernet.edu.etresearchgate.net

Advanced Research Applications and Methodological Considerations for Chlorocitric Acid

Application of Isotope Tracing and Metabolomics in Understanding Chlorocitric Acid Pathways

The study of metabolic pathways has been significantly enhanced by the advent of isotope tracing and metabolomics. These techniques allow for the detailed tracking of molecules through complex biochemical networks, providing insights into their fate and effects on cellular metabolism. researchgate.net While specific metabolomics studies extensively detailing this compound are not widely present in recent literature, the principles of these techniques are directly applicable to understanding its biochemical impact.

Isotope tracing, which involves labeling a substrate with stable isotopes like ¹³C, ¹⁵N, or ²H, is a powerful method to map the flow of atoms through metabolic pathways. researchgate.net For a compound like this compound, an inhibitor of ATP citrate (B86180) lyase, ¹³C-labeled this compound could be synthesized and introduced into a cell or animal model. Subsequent analysis using mass spectrometry or NMR spectroscopy would reveal its direct interactions and downstream metabolic consequences. For instance, by tracking the labeled carbon atoms, researchers could confirm the specific enzymatic steps that are inhibited and quantify the resulting metabolic flux alterations in pathways like the citric acid cycle and fatty acid synthesis.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a snapshot of the physiological state. An untargeted metabolomics approach, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), could be employed to compare the metabolic profiles of systems treated with this compound versus untreated controls. This would identify a broad spectrum of metabolites whose concentrations are altered, revealing off-target effects or secondary mechanisms of action. For example, a study on the related compound, monochloroacetic acid, suggests it can be metabolized to this compound in a "lethal synthesis," leading to an accumulation of citric acid, a finding that could be further explored with modern metabolomic techniques. who.int

Table 1: Potential Applications of Isotope Tracing and Metabolomics in this compound Research

Technique Application to this compound Potential Insights
Isotope Tracing Administration of ¹³C-labeled this compound to cell cultures or animal models.- Confirmation of target engagement (e.g., ATP citrate lyase).- Quantification of pathway inhibition.- Tracing the metabolic fate of the compound itself (e.g., degradation, excretion).
Metabolomics (GC-MS/LC-MS) Comparison of metabolite profiles in biological samples (plasma, tissue) with and without this compound treatment.- Identification of biomarkers for compound activity.- Discovery of unexpected metabolic perturbations.- Elucidation of secondary or off-target effects.

Computational Approaches for Predicting this compound-Target Interactions

Computational chemistry provides powerful tools for predicting and analyzing the interactions between small molecules and biological macromolecules like enzymes. These in silico methods can guide experimental work by identifying likely biological targets and explaining binding mechanisms at an atomic level.

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to a protein target. For this compound, docking simulations could be performed against the crystal structure of its known target, ATP citrate lyase. Such studies would model the specific binding pose of this compound within the enzyme's active site, identifying key amino acid residues involved in the interaction through hydrogen bonds, electrostatic interactions, or van der Waals forces. This information is crucial for understanding its inhibitory mechanism and for designing more potent or selective analogs.

Table 2: Computational Tools for Investigating this compound

Computational Method Objective Example Application for this compound
Molecular Docking Predict binding mode and affinity.Docking of the four stereoisomers of this compound into the active site of ATP citrate lyase to explain stereospecific activity.
Virtual Screening Identify potential off-targets.Screening this compound against a database of metabolic enzymes to predict secondary effects.
Molecular Dynamics (MD) Simulation Analyze the stability and dynamics of the ligand-protein complex.Simulating the this compound-ATP citrate lyase complex to understand the stability of the binding and the role of water molecules.
Quantum Mechanics (QM) Calculate electronic properties and reaction mechanisms.Investigating the enzymatic reaction mechanism inhibited by this compound at the quantum level.

Interdisciplinary Research Integrating Chemical Synthesis, Biochemistry, and Analytical Chemistry of this compound

The study of this compound inherently requires an interdisciplinary approach. Research, particularly in the 1980s, combined the expertise of different chemical disciplines to understand this molecule.

Chemical Synthesis: The biological activity of this compound is highly dependent on its stereochemistry. Of the four possible stereoisomers, (-)-threo-chlorocitric acid was identified as the most potent anorectic agent. researchgate.net The synthesis and isolation of specific stereoisomers are critical for accurate biochemical evaluation, as different isomers can have vastly different biological effects.

Biochemistry: Biochemical studies were essential in elucidating the mechanism of action. Early research identified (-)-threo-chlorocitric acid as a potent inhibitor of ATP citrate lyase, an enzyme that plays a key role in de novo lipogenesis. ethernet.edu.etgoogle.com This inhibition was explored in animal models, where the compound was shown to reduce food intake and body weight gain. ethernet.edu.et Comparative studies with other citrate analogs, such as fluorocitrate, helped to delineate its specific toxicological and metabolic effects. researchgate.net

Analytical Chemistry: To support biochemical and pharmacokinetic studies, robust analytical methods were developed. A specific and sensitive assay using gas chromatography-positive chemical-ionization mass spectrometry (GC-CIMS) was established to quantify (-)-threo-chlorocitric acid in human plasma. dss.go.th This method utilized a deuterated analog of the compound as an internal standard for accurate quantification, a technique that remains a gold standard in modern bioanalysis. Other chromatographic techniques, such as differential frontal analysis with HPLC, were also explored for the analysis of carboxylic acids including this compound. dss.go.th

Future Directions in the Academic Study of this compound and its Analogs

Despite the foundational research performed decades ago, the study of this compound and its analogs presents numerous opportunities for future academic exploration, especially with the aid of modern technologies.

A primary area for future research is the development of novel analogs. Guided by computational modeling of the this compound-ATP citrate lyase interaction, new derivatives could be synthesized with improved potency, selectivity, and pharmacokinetic properties. The goal would be to enhance the therapeutic index, separating the desired metabolic effects from any potential toxicity. researchgate.net

The application of modern 'omics' technologies is another promising frontier. A comprehensive systems biology approach, integrating genomics, transcriptomics, proteomics, and the previously mentioned metabolomics, could provide a holistic view of the cellular response to this compound. This could uncover new regulatory networks affected by the compound and identify novel therapeutic applications beyond its effects on appetite and lipid metabolism. researchgate.net

Furthermore, exploring alternative biological targets could be fruitful. While ATP citrate lyase is a known target, the full spectrum of its interactions may not be completely understood. Advanced chemoproteomic techniques could be used to identify other cellular proteins that bind to this compound, potentially revealing new mechanisms of action and expanding its therapeutic potential. The development of peripherally acting agents for appetite regulation remains an area of significant interest, and this compound could serve as a valuable chemical scaffold for this purpose. nih.gov

Q & A

Q. How can mechanistic studies differentiate this compound’s direct enzyme inhibition from secondary metabolic effects?

  • Answer : Use orthogonal assays:
  • Direct inhibition : Enzyme kinetics (Km/Vmax) with purified citrate lyase.
  • Secondary effects : Metabolite flux analysis (13C-glucose tracing) in cell cultures.
  • Combine with genetic knockdown (siRNA) to isolate target pathways .

Methodological Guidelines

  • Data Contradiction Analysis : Apply Cochrane criteria for risk-of-bias assessment (e.g., randomization, blinding) .
  • Experimental Reproducibility : Adhere to Beilstein Journal’s standards for reporting synthetic procedures and analytical validation .
  • Literature Synthesis : Use PICOT framework to formulate focused research questions (Population, Intervention, Comparison, Outcome, Time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorocitric acid
Reactant of Route 2
Chlorocitric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.